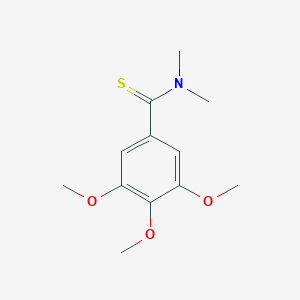![molecular formula C19H14BrN3O2 B3612647 N-(2-{[(2-bromophenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide](/img/structure/B3612647.png)
N-(2-{[(2-bromophenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide
説明
N-(2-{[(2-bromophenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide is a chemical compound that belongs to the class of pyridinecarboxamides. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
The mechanism of action of N-(2-{[(2-bromophenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide involves the inhibition of the protein kinase CK2. CK2 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by this compound leads to the suppression of these processes, ultimately leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models of neurodegenerative disorders, it has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress. In animal models of inflammatory diseases, it has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of N-(2-{[(2-bromophenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide for lab experiments is its high potency and selectivity for CK2 inhibition. This allows for the study of the specific effects of CK2 inhibition on various cellular processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-{[(2-bromophenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as viral infections and metabolic disorders. Furthermore, the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, is an area of research that holds promise for the treatment of cancer.
科学的研究の応用
N-(2-{[(2-bromophenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide has been extensively studied for its potential as a therapeutic agent for various diseases. One of the major areas of research has been in the field of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a potential treatment for various types of cancer, including breast, lung, prostate, and pancreatic cancer.
In addition to cancer, this compound has also been studied for its potential in treating neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Furthermore, this compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
N-[2-[(2-bromophenyl)carbamoyl]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2/c20-14-8-2-4-10-16(14)23-18(24)13-7-1-3-9-15(13)22-19(25)17-11-5-6-12-21-17/h1-12H,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUQVDXUOJRWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3612568.png)

![diethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3612580.png)

![N-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3612595.png)
![N-(4-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3612600.png)
![N-(4-ethoxyphenyl)-2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3612602.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3612604.png)
![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3612608.png)
![2-chloro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3612655.png)
![2-[(4-nitrobenzoyl)amino]-N-2-pyridinylbenzamide](/img/structure/B3612659.png)
![N-(3-chlorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3612663.png)
![2-(benzoylamino)-N-2-pyridinyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3612676.png)
![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}-4-methylbenzamide](/img/structure/B3612683.png)